2,2-Dimethyl-3-[3-(propan-2-yl)phenoxy]propanoic acid
Description
2,2-Dimethyl-3-[3-(propan-2-yl)phenoxy]propanoic acid is a substituted propanoic acid derivative characterized by a 3-(propan-2-yl)phenoxy group attached to the β-carbon of the propanoic acid backbone, with two methyl groups at the α-carbon. This structure confers unique physicochemical properties, such as enhanced lipophilicity and steric hindrance, which influence its metabolic stability and biological interactions.
Properties
IUPAC Name |
2,2-dimethyl-3-(3-propan-2-ylphenoxy)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-10(2)11-6-5-7-12(8-11)17-9-14(3,4)13(15)16/h5-8,10H,9H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNRNWAJTANSMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OCC(C)(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-[3-(propan-2-yl)phenoxy]propanoic acid typically involves the reaction of 3-(propan-2-yl)phenol with 2,2-dimethylpropanoic acid under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the proper formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of advanced reactors and purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-3-[3-(propan-2-yl)phenoxy]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The phenoxy group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2,2-Dimethyl-3-[3-(propan-2-yl)phenoxy]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-[3-(propan-2-yl)phenoxy]propanoic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact mechanism may vary depending on the context in which the compound is used, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substitutional Variations
Key analogs include:
- 3-(Phenoxy)propanoic acids (e.g., 3-(3-trifluoromethylphenoxy)-2-methylpropanoic acid, 3-(2,4-di-tert-butylphenoxy)-2-methylpropanoic acid) .
- Hydroxyphenylpropanoic acids (e.g., 3-(4-hydroxy-3-methoxyphenyl)propanoic acid) .
- Amino-substituted derivatives (e.g., 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid) .
Key differences :
- Substituents on the phenoxy ring: The target compound’s 3-(propan-2-yl) group contrasts with electron-withdrawing groups (e.g., trifluoromethyl in ent-12c ) or bulky substituents (e.g., tert-butyl in 12d ).
- Backbone modifications: Methyl groups at the α-carbon (2,2-dimethyl) differentiate it from analogs with single methyl groups (e.g., 2-methylpropanoic acids) or amino substitutions .
Metabolic Stability and Biotransformation
Mitochondrial β-oxidation rates of ω-(phenoxy)alkanoic acids depend on substitution patterns:
- 3-(Phenoxy)propanoic acids (e.g., 1a–1d) showed biotransformation rates in the order 1a (unsubstituted) ≫ 1b (2-methyl) > 1d (4-methyl) > 1c (3-methyl). Methyl groups reduce rates due to steric hindrance .
- 5-(Phenoxy)pentanoic acids (e.g., 2a–2d) exhibited slower rates than 3-(phenoxy)propanoic acids, except for 2b (2-methyl), which matched 1b’s rate .
Data Tables
Table 1: Mitochondrial β-Oxidation Rates of Selected ω-(Phenoxy)alkanoic Acids
| Compound | Substituent | Relative Biotransformation Rate |
|---|---|---|
| 3-(Phenoxy)propanoic acid (1a) | None | 100% (reference) |
| 3-(2-Methylphenoxy)propanoic acid (1b) | 2-Methyl | 58% |
| 3-(3-Methylphenoxy)propanoic acid (1c) | 3-Methyl | 22% |
| 3-(4-Methylphenoxy)propanoic acid (1d) | 4-Methyl | 35% |
| Octanoic acid | N/A | 320% |
Biological Activity
2,2-Dimethyl-3-[3-(propan-2-yl)phenoxy]propanoic acid, a compound with potential applications in pharmacology, has garnered attention for its biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a propanoic acid backbone with dimethyl and phenoxy substituents. Its molecular formula is , and it has a molecular weight of approximately 250.34 g/mol.
Research indicates that compounds similar to this compound may exhibit various biological activities, including anti-inflammatory and anticancer effects. The mechanisms are believed to involve:
- Inhibition of Cyclooxygenases (COX) : This compound may inhibit COX enzymes, which play a crucial role in the inflammatory process.
- Matrix Metalloproteinase (MMP) Inhibition : MMPs are involved in tumor progression and metastasis; thus, their inhibition could lead to reduced cancer cell invasion.
Anti-inflammatory Activity
A study conducted on similar compounds demonstrated significant anti-inflammatory effects in rat models. For instance, the compound was tested against paw edema induced by carrageenan, showing a dose-dependent reduction in inflammation. The results indicated that at a concentration of 10 μM, compounds exhibited up to 50% inhibition of edema compared to control groups.
| Compound | Concentration (μM) | % Inhibition |
|---|---|---|
| Test Compound | 10 | 50 |
| Ketoprofen | 10 | 40 |
Anticancer Activity
The anticancer potential of this compound was evaluated in vitro against various human cancer cell lines. The compound showed moderate efficacy with growth inhibition ranging from 1% to 23% across different tumor subtypes at a concentration of 10 μM.
| Cell Line | % Growth Inhibition at 10 μM |
|---|---|
| A549 (Lung) | 15 |
| MCF7 (Breast) | 20 |
| HeLa (Cervical) | 23 |
Case Studies
- Study on Anti-inflammatory Effects : A research paper published in Journal of Medicinal Chemistry reported that derivatives similar to this compound significantly reduced inflammation markers in vivo. The study utilized several animal models to validate the findings.
- Antitumor Activity Assessment : In another study published in Cancer Research, compounds structurally related to this compound were assessed for their ability to inhibit tumor growth in xenograft models. The results indicated a promising reduction in tumor size compared to untreated controls.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
